AZ5104

概要

説明

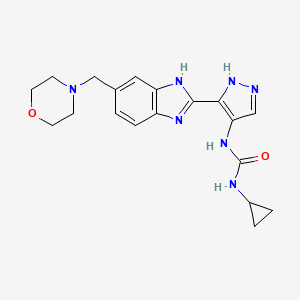

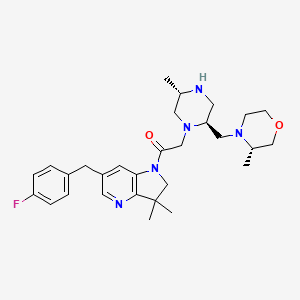

AZ5104は、第3世代上皮成長因子受容体(EGFR)チロシンキナーゼ阻害剤であるオシメルチニブの代謝産物です。 EGFR感受性変異とT790M耐性変異の両方に対して強力な阻害効果を示すことが知られており、非小細胞肺がんの治療において重要な化合物となっています .

科学的研究の応用

AZ5104 has several scientific research applications:

Chemistry: It is used to study the inhibition of EGFR phosphorylation and the effects of kinase inhibitors.

Biology: this compound is utilized in research involving cell signaling pathways, particularly those related to EGFR.

Medicine: The compound is significant in the treatment of non-small cell lung cancer, especially in cases with EGFR mutations.

Industry: This compound is used in the development of targeted cancer therapies and in the study of drug metabolism and pharmacokinetics

作用機序

AZ5104は、EGFRのリン酸化を阻害することによってその効果を発揮します。受容体のATP結合部位に結合して、その活性化とそれに続くシグナル伝達経路を阻害します。この阻害は、EGFR変異細胞株における腫瘍の増殖と増殖の抑制につながります。 関与する分子標的には、EGFR L858R/T790M、EGFR L858R、およびその他のEGFR変異が含まれます .

類似の化合物との比較

This compoundは、オシメルチニブやAZ7550などの他の類似の化合物と比較されます。this compoundは、野生型EGFRに対してより高い効力を持ちますが、オシメルチニブと比較して選択性マージンが低くなっています。オシメルチニブの別の代謝産物であるAZ7550は、同様の効力を持っていますが、半減期が長いため、体内により多く蓄積されます。 これらの違いは、効力と選択性におけるthis compoundの独自性を浮き彫りにしています .

参考文献

生化学分析

Biochemical Properties

AZ5104 acts as an EGFR inhibitor with IC50s of 1, 6, 1, 25, and 7 nM for EGFR L858R/T790M, EGFR L858R, EGFR L861Q, EGFR, and ErbB4, respectively . It inhibits the phosphorylation of kinases downstream of EGFR . It has been found to act as an RORγ agonist at low micromolar concentrations .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In Th17 cells, it downregulates RORγT expression and Th17-related cytokine production via inhibition of SRC-ERK-STAT3 (SRC proto-oncogene - extracellular regulated MAP kinase - signal transducer and activator of transcription 3) .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It occupies the ligand binding domain of the receptor with a significant docking score . It inhibits the phosphorylation of kinases downstream of EGFR, affecting the SRC-ERK-STAT3 signaling pathway .

Temporal Effects in Laboratory Settings

It has been suggested that recovery of phosphorylated EGFR is slower after chronic dosing due to reduced resynthesis .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be effective in shrinking tumors in both C/L858R and C/L+T mice

Metabolic Pathways

This compound is a metabolite of Osimertinib, which is metabolized in the body mainly by the CYP3A enzyme

Transport and Distribution

It has been suggested that the multidrug efflux transporters ABCB1 and ABCG2 transport osimertinib and may influence the oral availability and brain accumulation of osimertinib and this compound .

準備方法

AZ5104は、オシメルチニブの脱メチル化代謝産物として合成されます。合成経路には、オシメルチニブの生体内代謝変換が含まれます。 This compoundの工業生産方法は広く文書化されていませんが、通常は前臨床モデルにおけるオシメルチニブの代謝経路を通じて生成されます .

化学反応の分析

AZ5104は、主にEGFRとの相互作用を含むさまざまな化学反応を起こします。EGFRのリン酸化を高い効力を持って阻害します。この化合物は、オシメルチニブと比較して、野生型EGFRに対する選択性マージンが低下しています。 これらの反応で使用される一般的な試薬と条件には、キナーゼ阻害剤とEGFR変異を発現する特定の細胞株が含まれます .

科学研究への応用

This compoundは、いくつかの科学研究に利用されています。

化学: EGFRのリン酸化阻害とキナーゼ阻害剤の効果を研究するために使用されます。

生物学: this compoundは、特にEGFRに関連する細胞シグナル伝達経路を含む研究に使用されます。

医学: この化合物は、特にEGFR変異を伴う場合に、非小細胞肺がんの治療において重要です。

類似化合物との比較

AZ5104 is compared with other similar compounds such as osimertinib and AZ7550. While this compound has a higher potency against wild-type EGFR, it also exhibits a lower selectivity margin compared to osimertinib. AZ7550, another metabolite of osimertinib, has a similar potency but a longer half-life, leading to higher accumulation in the body. These differences highlight the unique properties of this compound in terms of potency and selectivity .

References

特性

IUPAC Name |

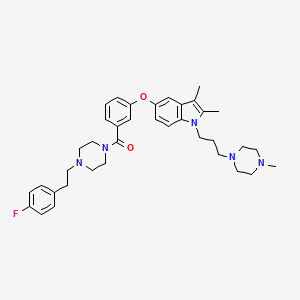

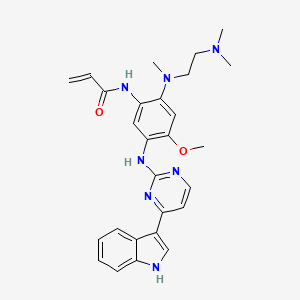

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N7O2/c1-6-26(35)30-22-15-23(25(36-5)16-24(22)34(4)14-13-33(2)3)32-27-28-12-11-21(31-27)19-17-29-20-10-8-7-9-18(19)20/h6-12,15-17,29H,1,13-14H2,2-5H3,(H,30,35)(H,28,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNVEOMHJHBNHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CNC4=CC=CC=C43)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421373-98-9 | |

| Record name | N-(2-((2-(Dimethylamino)ethyl)methylamino)-5-((4-(1H-indol-3-yl)-2-pyrimidinyl)amino)-4-methoxyphenyl)-2-propenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZ-5104 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DWZ6SE1E1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is AZ5104 and how is it related to osimertinib?

A: this compound, also known as N-(5-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide, is an active metabolite of the third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) osimertinib. [, , , , ] Osimertinib is metabolized in vivo, primarily by CYP3A enzymes, to produce this compound, which also demonstrates inhibitory activity against EGFR. [, , , , , , ]

Q2: How does this compound interact with EGFR and what are the downstream effects?

A: Like osimertinib, this compound acts as an irreversible inhibitor of EGFR. [, ] It binds to the ATP-binding site of EGFR, particularly targeting EGFR harboring sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation. [, ] This binding inhibits EGFR autophosphorylation and downstream signaling pathways, ultimately leading to reduced cell proliferation and tumor growth in EGFR-driven cancers. [, ]

Q3: What is the structure of this compound?

A3: this compound's chemical structure is N-(5-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide. Information regarding its molecular formula, weight, and spectroscopic data may be found in relevant chemical databases or publications.

Q4: How does the structure of this compound influence its activity?

A: While specific SAR (Structure-Activity Relationship) studies focusing solely on this compound may be limited, research on osimertinib and its analogs provides insights. Modifications to the core structure can influence binding affinity to EGFR, metabolic stability, and overall pharmacokinetic properties. [, ]

Q5: How stable is this compound under various conditions?

A: this compound, similar to osimertinib, exhibits stability challenges in specific matrices like plasma. [, ] Research suggests that a Michael addition reaction between the Michael acceptor moiety of this compound and cysteine residues in the plasma matrix contributes to its degradation. []

Q6: Are there any strategies to improve this compound stability in biological samples?

A: Yes, strategies to improve the stability of this compound in plasma have been explored. One approach involves modifying sample preparation procedures to minimize degradation, such as incorporating specific additives or optimizing storage conditions. []

Q7: What is the pharmacokinetic profile of this compound?

A: this compound exhibits a distinct pharmacokinetic profile compared to osimertinib. Studies indicate that it achieves lower systemic exposure (AUC) and peak concentration (Cmax) than osimertinib in both preclinical models and humans. []

Q8: What is the clinical significance of this compound in osimertinib therapy?

A: this compound contributes to the overall efficacy of osimertinib treatment. [, , ] Understanding its pharmacokinetic profile and potential for drug-drug interactions is crucial for optimizing osimertinib therapy. [, ]

Q9: Have any specific analytical methods been developed for this compound quantification?

A: Yes, various analytical methods, primarily utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been developed and validated for quantifying this compound in biological matrices. [, , , ] These methods play a crucial role in pharmacokinetic studies and therapeutic drug monitoring. []

Q10: What is the significance of this compound in understanding resistance mechanisms to EGFR inhibitors?

A: While this compound itself may not be a primary focus in resistance studies, its presence and relative levels alongside osimertinib can provide valuable insights into treatment response and potential resistance mechanisms. [] For instance, the emergence of specific EGFR mutations, like T798I, can confer resistance to certain EGFR inhibitors, highlighting the need for further research and development of next-generation therapies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 5-amino-2-hydroxybenzoate](/img/structure/B605663.png)

![[(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate](/img/structure/B605666.png)

![[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium](/img/structure/B605670.png)